噻吩基乙烯基酮

描述

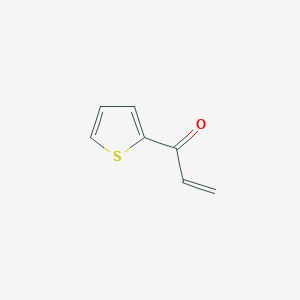

Thienyl vinyl ketone is a type of vinyl ketone, a class of monomers that have fascinating properties arising from the photochemistry of the ketone group . The presence of the ketone in the monomer and polymer enables efficient photochemistry through the Norrish type processes possible for carbonyl groups .

Synthesis Analysis

Vinyl ketones, including Thienyl vinyl ketone, are readily polymerized via a radical mechanism due to the stabilization of the produced radical active center . They can self-initiate when exposed to blue light and are used to synthesize homopolymers, block copolymers by extending with a different monomer, and gradient polymers .Chemical Reactions Analysis

A catalytic asymmetric Diels–Alder reaction of an aryl vinyl ketone with 1,3-dienylcarbamate has been developed . Cyclohexenes bearing vicinal amino and aroyl groups in a cis-configuration were prepared in excellent ee (>99%) and endo (single diastereomer) selectivity .Physical And Chemical Properties Analysis

Vinyl ketone monomers, including Thienyl vinyl ketone, have unique photochemistry and photodegradation properties under ultraviolet light . When irradiated by visible light, the generated vinyl ketone polymers showed negligible photodegradation, while irradiation under UV led to substantial decreases in molecular weight over time .科学研究应用

共聚合

噻吩-2-基乙烯基酮已通过霍夫曼消除反应合成。它与甲基丙烯酸甲酯 (MMA) 和正丁基丙烯酸 (BA) 表现出有趣的共聚合行为。共聚合结果表明,噻吩-2-基乙烯基酮和 MMA 具有近似的反应性,而噻吩-2-基酮比 BA 的反应性高得多 (Trumbo,1992)。

与噻吩基二氯膦的反应

在涉及噻吩基二氯膦和 α,β-不饱和酮(如甲基异丙烯基酮或甲基乙烯基酮)的化学反应中,会形成多种复杂的有机化合物。这些反应突出了噻吩基乙烯基酮在有机合成中的多功能性 (Aliev 和 Khairullin,1973)。

环化反应

α-三甲基甲硅烷基取代的二乙烯基酮,包括噻吩基和 N-甲基吡咯基乙烯基酮,已用于反应中以形成 α-亚甲基-环戊酮。这证明了噻吩基乙烯基酮衍生物在环化反应中合成复杂有机结构的潜力 (Kang 等人,1992)。

C-烷基化反应

噻吩基乙烯基酮已用于与各种有机化合物的 C-烷基化反应中。这说明了噻吩基乙烯基酮在促进复杂有机合成反应中的效用,特别是在生产烷基化衍生物方面 (Al-Etaibi 等人,1999)。

不对称催化反应

在双(磺酰胺)二醇配体和四异丙氧基钛的存在下,使用乙烯基锌试剂实现了酮的不对称乙烯基化。由于其反应性,噻吩基乙烯基酮可能是此类反应的可能候选者,证明了它们在不对称合成中的应用 (Li 和 Walsh,2005)。

安全和危害

未来方向

The ability to tune and control the molecular weight distributions of the generated polymers is an emerging area, with opportunities for applications towards complex monomers, such as vinyl ketones . Photodegradation has the potential to address several key challenges such as mitigating the challenges of polymers in land pollution, being useful in biomedical applications such as targeted release, or facilitating photolithography .

属性

IUPAC Name |

1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRUYUFRXMHMCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)prop-2-en-1-one | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)

![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)

![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)